Compound Description: This compound serves as a fundamental structural analog within a study focusing on the crystallographic analysis of 4H-chromene-2-carboxamide derivatives. []
Compound Description: This compound is another derivative studied for its crystal structure alongside 4-oxo-N-phenyl-4H-chromene-2-carboxamide. It exists in two polymorphic forms and a hemihydrate form. []
Compound Description: This group represents a series of compounds investigated for their inhibitory activity against human monoamine oxidase B (h-MAO-B). The study highlights the impact of substituents on the phenyl ring on their pharmacological activity. []
Compound Description: AZD8186 is a potent and selective inhibitor of PI3Kβ and PI3Kδ, under investigation for its potential in treating PTEN-deficient cancers. Its development aimed to overcome the limitations of earlier pyrido[1,2-a]pyrimid-4-one-based inhibitors by employing a chromen-4-one core for improved metabolic stability and oral bioavailability. []
5. N-Alkyl 4-oxo-4H-chromene-2-carboxamides []
Compound Description: This series of compounds was investigated using NMR spectroscopy to analyze the rotational isomerism of the amide group. The study determined the rotational barriers and conformational preferences within this class of compounds. []
Compound Description: This compound is a tacrine-4-oxo-4H-chromene hybrid designed as a potential multifunctional agent for Alzheimer's disease. It exhibits potent inhibition of cholinesterases (hAChE and hBuChE) and BACE-1, alongside notable antioxidant properties and CNS permeability. []
Compound Description: This series of compounds was investigated to understand the kinetics and mechanism of their ring-opening reaction with dimethylamine, which yields (E)-2-(N,N-dimethylamino)-3-(2-hydroxybenzoyl)acrylamides. []
8. N-Phenyl-4-oxo-4H-2-chromone carboxamides []
Compound Description: These compounds were initially investigated as potential MAO inhibitors but were found inactive, contrary to their 3-carboxamide isomers. Extensive structural analysis revealed key intramolecular interactions influenced by the substituents on the phenyl ring. []
Compound Description: This compound, a chromone-thiazole hybrid, is investigated as a potential selective ligand for adenosine receptors. It exhibits packing polymorphism, crystallizing in two distinct forms with subtle conformational differences and varying intermolecular interactions. []
Compound Description: This compound was studied using time-dependent density functional theory methods to elucidate the excited-state intramolecular proton-transfer mechanisms. The research revealed the coexistence of single- and double-proton transfer pathways in the excited state, contrary to previous experimental findings. []
Compound Description: This group represents four compounds with varying halogens (fluorine, chlorine, bromine, and iodine) at the para position of the phenyl ring. The study focuses on their crystal structures, highlighting their planar conformations and specific geometric arrangements. []
Compound Description: This compound represents a salt form of a sulfonated 4H-chromene derivative. Its crystal structure reveals the presence of a N-methylanilinium counterion interacting with the sulfonate group through ionic interactions and hydrogen bonding with the water molecule. []
Compound Description: Similar to the previous compound, this compound is another salt form of a sulfonated 4H-chromene derivative. It features a benzenaminium counterion, showcasing the ability of different amines to form salts with this class of compounds. []
Compound Description: This group represents a class of compounds synthesized through a DBN-promoted [4+2] cycloaddition reaction. They are structurally distinct from the target compound but highlight the diversity of reactions that can be employed to synthesize chromene derivatives. []
Compound Description: This compound demonstrated significant antibacterial activity against various bacterial strains, including S. aureus, E. faecalis, and E. coli, and also showed activity against the fungus C. krusei. []
Compound Description: This compound's crystal structure reveals the presence of a distorted envelope-shaped 4-oxothiazolidin-3-yl group linked to a substituted 6-methyl-4-oxo-4H-chromen-3-yl group. The crystal packing is stabilized by extensive hydrogen bonding interactions involving the solvent molecule (DMF) and the heterocyclic groups within the compound. []
Compound Description: This compound represents a tetrahydro-4H-chromene derivative, differing from the fully aromatic chromene system in the target compound. []
Compound Description: Terflavoxate is a spasmolytic drug candidate designed as an analog of flavoxate with potentially improved stability and potency. It exhibits good spasmolytic activity compared to flavoxate, terodiline, and oxybutynin. []
Compound Description: This compound is a cobalt(II) complex with two molecules of a sulfonated 4H-chromene derivative acting as ligands. It exhibits enhanced solubility compared to the parent flavonoid, tectochrysin, due to the presence of the sulfonate group. []
Compound Description: This compound represents a pyrano[3,2-c]chromene derivative, implying a fused pyran ring at the 3rd and 4th positions of the chromene core. []
Compound Description: The crystal structure of this compound reveals the presence of two DMF solvent molecules interacting with the chromene derivative through hydrogen bonds. []
22. Indolyl-4H-Chromene Derivatives []
Compound Description: This group of compounds was investigated for its antibacterial activity against both Gram-positive and Gram-negative bacteria. Some derivatives demonstrated potent activity, inhibiting bacterial growth at concentrations as low as 10 μg/mL. []
Compound Description: This compound exhibits polymorphism, crystallizing in two distinct forms with different packing arrangements. The study investigates the conformational flexibility of the oxomethylacetate groups and their influence on the crystal packing. [, ]
Compound Description: This compound, similar to compound 17, features a tetrahydro-4H-chromene ring system, distinguishing it from the fully aromatic chromene in the target compound. []
Compound Description: This compound features a cyclohexane ring with various substituents, including a carboxamide group and a thiophene ring. Its crystal structure is stabilized by intermolecular hydrogen bonds involving the water molecule and different functional groups within the compound. []
Compound Description: This compound serves as a key intermediate in the synthesis of potential antitumor agents inspired by the natural product renieramycin M. Its structure was confirmed by X-ray crystallography, revealing the presence of aromatic π-stacking interactions and hydrogen bonding in the solid state. []
Compound Description: The crystal structure of this compound showcases a pyran ring adopting a flattened boat conformation. Intermolecular hydrogen bonds involving the amino group and carbonyl oxygen atoms contribute to the crystal packing. []
Compound Description: This compound features a benzo[b]chromene core fused with a diazepine ring, showcasing a unique structural motif within the chromene family. []
Compound Description: This compound represents a polymeric organotin complex featuring a 4-oxo-4H-pyran-2,6-dicarboxylate ligand bridging adjacent tin centers. The crystal structure reveals a linear polyanionic chain surrounded by dicyclohexylammonium counterions, which interact through hydrogen bonds. []
Compound Description: Similar to the previous compound, this is another example of a polymeric organotin complex, but with a pyridine-2,6-dicarboxylate ligand. []
Compound Description: This group of compounds, synthesized from 2-nitrobenzaldehyde, ethyl acetoacetate, and urea, was investigated for their antibacterial, antifungal, and anticancer activities. []
Compound Description: This group of tetrahydrobenzo[b]pyrans was synthesized using a multicomponent, one-pot reaction. All the synthesized compounds were characterized using spectroscopic techniques and tested for their antimicrobial activity. []
36. N-[[4-Fluoro-2-(5-methyl-1H-1,2,4-triazol-1-yl)phenyl]methyl]-4,6,7,9-tetrahydro-3-hydroxy-9,9-dimethyl-4-oxo-pyrimido[2,1-c][1,4]oxazine-2-carboxamide, Sodium Salt Monohydrate []
Compound Description: This compound represents a crystalline sodium salt monohydrate form of a complex heterocyclic molecule investigated for its potential in treating AIDS or HIV infection. []
Compound Description: This group of quinazolinone analogs were synthesized and evaluated for their antimicrobial, antitubercular, and anti-HIV activities. []
Compound Description: This compound's crystal structure reveals a pyrano[3,2-c]chromene system similar to compounds 20 and 28, with an additional chromene ring linked at the 4th position. []
Compound Description: The crystal structure of this compound highlights the planarity of the chromene unit and the presence of hydrogen bonding interactions contributing to the crystal packing. []
Compound Description: Similar to compound 38, this compound also possesses a pyrano[3,2-c]chromene core, indicating a fused pyran ring at the 3rd and 4th positions of the chromene structure. []
Compound Description: This compound serves as a starting material for synthesizing various fused cyclic chromene and alicyclic chromene derivatives. []
Compound Description: This compound, similar to compounds 17, 24, and 35, features a tetrahydro-4H-chromene ring system. The crystal structure analysis reveals intermolecular hydrogen bonds involving the amino group, contributing to the crystal packing. []
Compound Description: This group of compounds represents a series of quinazolinone derivatives featuring a carboxamide group at the 3rd position. These compounds were synthesized and characterized for their potential biological activity. [, ]
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.